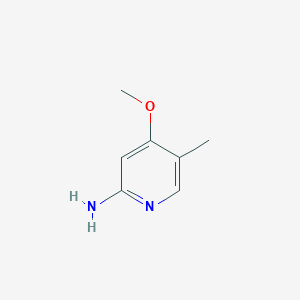

2-Amino-4-méthoxy-5-méthylpyridine

Vue d'ensemble

Description

2-Amino-4-methoxypyridine is a highly selective inducible nitric oxide synthase inhibitor . It is used as a pharmaceutical intermediate . It also acts as a ligand and forms methoxo-bridged copper (II) complexes .

Synthesis Analysis

The synthesis of 2-Amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) crystals was achieved by a slow solvent evaporation (SSE) method . Another process for the preparation of 2-amino-5-methylpyridine involves reacting 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound .Molecular Structure Analysis

The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically using density functional theory (DFT) at 6311++G (d,p) level of theory . The molecular weight of 2-Amino-4-methylpyridine is 108.14 , and for 2-Amino-5-methoxypyridine, it is 124.14 .Chemical Reactions Analysis

The title compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system . The overlap of π-orbitals in the acid molecule leads to delocalization of intermolecular charge distribution .Physical And Chemical Properties Analysis

2-Amino-4-methoxypyridine is a pale yellow solid . The boiling point of 2-Amino-4-methylpyridine is 227 °C, and its melting point is between 76-77 °C .Applications De Recherche Scientifique

Intermédiaire pharmaceutique

Des composés similaires à la “2-Amino-4-méthoxy-5-méthylpyridine” ont été utilisés comme intermédiaires dans la synthèse pharmaceutique. Par exemple, la 2-Amino-4-méthylpyridine a été utilisée dans la synthèse du 2-amino-4-méthylpyridinium 2-hydroxybenzoate et est un puissant inhibiteur de NOS2 (iNOS) in vitro .

Ligand pour les complexes métalliques

Ces composés peuvent agir comme des ligands pour former des complexes avec des métaux. Des complexes de cuivre (II) méthoxo-pontés ont été synthétisés à l'aide de la 2-Amino-4-méthylpyridine, indiquant des applications potentielles en chimie de coordination et en science des matériaux .

Inhibition de la corrosion

Une étude a montré qu'un composé de structure similaire, la 2-amino-4-méthoxy-6-méthyl-1,3,5-triazine, était efficace comme inhibiteur de corrosion pour l'acier doux en solutions acides. Cela suggère que la “this compound” pourrait potentiellement être explorée pour ses propriétés d'inhibition de la corrosion .

Mécanisme D'action

Target of Action

It has been found to inhibit the activity of inducible no synthase isolated from mouse raw 2647 cells in vitro .

Mode of Action

It is known to act as a ligand and forms methoxo-bridged copper (ii) complexes

Biochemical Pathways

It is known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing , suggesting that it has some degree of bioavailability

Result of Action

It has been found to exhibit second order hyperpolarizability , which is a property related to the compound’s nonlinear optical (NLO) behavior . This suggests that the compound may have applications in optoelectronics .

Action Environment

It is recommended to keep the compound in a dry, cool, and well-ventilated place , suggesting that environmental conditions such as humidity and temperature may affect its stability.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and not to ingest it .

Analyse Biochimique

Biochemical Properties

2-Amino-4-methoxy-5-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with copper (II) ions, which can influence its biochemical activity . Additionally, 2-Amino-4-methoxy-5-methylpyridine inhibits the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells . This interaction suggests its potential role in modulating nitric oxide levels, which are crucial in various physiological processes.

Cellular Effects

The effects of 2-Amino-4-methoxy-5-methylpyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of iNOS activity can lead to reduced nitric oxide production, impacting inflammatory responses and cellular signaling . Furthermore, its interaction with copper (II) ions may affect cellular oxidative stress levels and related metabolic pathways.

Molecular Mechanism

At the molecular level, 2-Amino-4-methoxy-5-methylpyridine exerts its effects through various mechanisms. It acts as a ligand, forming complexes with metal ions such as copper (II), which can alter the activity of metalloenzymes . Additionally, its inhibition of iNOS suggests a direct interaction with the enzyme, potentially through binding to its active site or allosteric sites . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-methoxy-5-methylpyridine can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions . Long-term exposure to varying environmental conditions may lead to its degradation, affecting its efficacy and activity. In vitro and in vivo studies have indicated that prolonged exposure to 2-Amino-4-methoxy-5-methylpyridine can result in sustained inhibition of iNOS activity, with potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-4-methoxy-5-methylpyridine vary with different dosages in animal models. At lower doses, it effectively inhibits iNOS activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

2-Amino-4-methoxy-5-methylpyridine is involved in various metabolic pathways. It interacts with enzymes such as iNOS and forms complexes with metal ions, influencing metabolic flux and metabolite levels . The compound’s role in modulating nitric oxide production suggests its involvement in pathways related to inflammation and oxidative stress . Additionally, its interaction with copper (II) ions may affect redox reactions and related metabolic processes.

Transport and Distribution

The transport and distribution of 2-Amino-4-methoxy-5-methylpyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions may facilitate its transport across cellular membranes . Additionally, its distribution within tissues can be affected by its binding to specific proteins, influencing its localization and accumulation .

Subcellular Localization

2-Amino-4-methoxy-5-methylpyridine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with iNOS suggests its presence in regions where the enzyme is active, such as the cytoplasm and mitochondria . These localization patterns can impact the compound’s activity and function within cells.

Propriétés

IUPAC Name |

4-methoxy-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXYTBBAJMXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid, ethyl ester](/img/structure/B1646262.png)

![7-[3,5-Bis-O-[(-2,4-Dichlorophenyl)methyl]-2-C-methyl-b-D-ribofuranosyl]-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646265.png)

![[1,1']Biindolyl](/img/structure/B1646274.png)